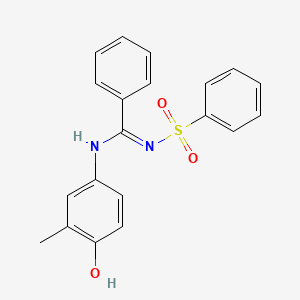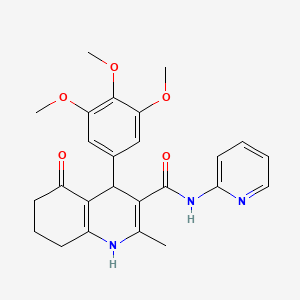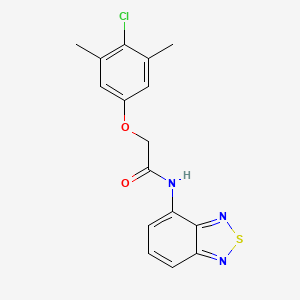![molecular formula C20H19NO4S2 B11649553 (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is (5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one .
- It belongs to the class of thiazolidin-4-one derivatives , which are intriguing heterocyclic five-membered moieties.
- Thiazolidine motifs contain sulfur at the first position and nitrogen at the third position, enhancing their pharmacological properties.
- These compounds serve as valuable building blocks in organic synthesis and medicinal chemistry.
Métodos De Preparación
- Synthetic routes for this compound involve various approaches:
Multicomponent reactions: These efficient methods combine multiple reactants in a single step.
Click reactions: These modular reactions allow for the rapid assembly of complex molecules.
Nano-catalysis: Nanoparticles act as catalysts, improving selectivity and yield.
Green chemistry: Environmentally friendly methods minimize waste and use benign reagents.
Análisis De Reacciones Químicas
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield thiazolidine-4-ones with saturated rings.
Substitution: Substituents on the benzylidene group can be modified via nucleophilic substitution.
Common Reagents: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOH).
Major Products: These reactions can yield various derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
- Thiazolidin-4-ones exhibit diverse biological properties:
Anticancer: Some derivatives show promising activity against cancer cells.
Anticonvulsant: Certain compounds have antiseizure effects.
Antimicrobial: Thiazolidin-4-ones display antibacterial and antifungal properties.
Anti-inflammatory: They may modulate inflammatory pathways.
Neuroprotective: Some derivatives protect neurons from damage.
Antioxidant: Compounds scavenge free radicals.
- These properties make thiazolidin-4-ones valuable for drug development.
Mecanismo De Acción
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
- While I don’t have specific data on similar compounds, thiazolidin-4-ones are unique due to their sulfur-containing ring and diverse biological activities.
Propiedades
Fórmula molecular |
C20H19NO4S2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19NO4S2/c1-21-19(22)18(27-20(21)26)12-14-6-3-4-9-17(14)25-11-10-24-16-8-5-7-15(13-16)23-2/h3-9,12-13H,10-11H2,1-2H3/b18-12- |
Clave InChI |
KTFRIOHLXFUMKT-PDGQHHTCSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)/SC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=CC(=C3)OC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649471.png)

![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)

![N-((Z)-2-(3-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B11649490.png)
![(6Z)-2-cyclohexyl-5-imino-6-(4-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649495.png)
![2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11649496.png)
![2-[4-Methoxy-3-(pyridin-2-yloxymethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B11649500.png)
![4-({2-methoxy-4-[(Z)-{2,4,6-trioxo-1-[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)phenyl]tetrahydropyrimidin-5(2H)-ylidene}methyl]phenoxy}methyl)benzoic acid](/img/structure/B11649503.png)
![[2-(2,4-dimethylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11649509.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B11649523.png)
![4-chloro-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649534.png)
![N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
